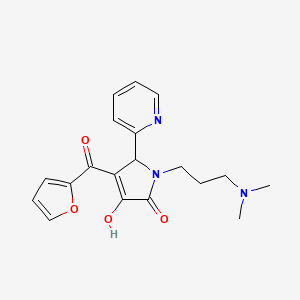![molecular formula C25H27ClN6O B2496647 N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide CAS No. 1189489-28-8](/img/structure/B2496647.png)
N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their potential in various applications due to unique structural features. These compounds often exhibit significant biological activity, making them of interest in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of similar triazoloquinoxaline derivatives typically involves multi-step reactions, starting from quinoxaline precursors. These processes may include the formation of intermediates such as triazoloquinoxalines through cyclization reactions, followed by functionalization with chlorophenethyl and piperidinyl groups. For instance, the synthesis of related quinoxaline derivatives has been demonstrated through copper-catalyzed tandem reactions, indicating a potential pathway for constructing complex structures like the one (Yan et al., 2012).
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline core. This structure is crucial for the compound's chemical behavior and interaction with biological targets. Crystallographic studies on similar compounds have highlighted the importance of specific structural motifs, such as π-π interactions and cage-type dimers, which could also influence the physical and chemical properties of the compound (de Souza et al., 2015).
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Research on related compounds highlights the importance of crystal structures in understanding the interactions and binding mechanisms of these molecules. For instance, the study of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines demonstrates the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their crystallographic arrangement, which could be crucial for their pharmacological activity (de Souza et al., 2015).
Pharmacological Applications
Several studies focus on the potential therapeutic applications of compounds within the same family as "N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide," particularly as adenosine receptor antagonists and inotropic agents. For example, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promise as novel and rapid-acting antidepressant agents due to their potent adenosine receptor antagonism (Sarges et al., 1990). Additionally, derivatives of [1,2,4]triazolo[4,3-a]quinoxalin have been investigated for their positive inotropic activity, showing potential over standard drugs like milrinone in enhancing cardiac contractility (Zhang et al., 2008).
Antimicrobial and Anticancer Activity
Compounds structurally related to "N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide" have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, new hybrids of quipazine and trazodone have been identified as selective inhibitors of serotonin uptake with potential antidepressant properties and minimal toxic effects compared to traditional treatments (Alhaider, 1992). Furthermore, derivatives have shown promising anticancer activity, highlighting the therapeutic potential of this chemical class in oncology research (Reddy et al., 2015).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O/c26-19-10-8-18(9-11-19)14-15-27-23(33)13-12-22-29-30-25-24(31-16-4-1-5-17-31)28-20-6-2-3-7-21(20)32(22)25/h2-3,6-11H,1,4-5,12-17H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTNLCIXYNAAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)
![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)



![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)
